molecular formula C6H18BN B7983563 Triethylamine borane

Triethylamine borane

Cat. No.: B7983563
M. Wt: 115.03 g/mol
InChI Key: ONRDAGWFOUZNLV-UHFFFAOYSA-N
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Description

Triethylamine borane is a chemical compound with the formula C₆H₁₈BN. It is a complex formed between borane (BH₃) and triethylamine (N(C₂H₅)₃). This compound is known for its stability and versatility in various chemical reactions, making it a valuable reagent in organic synthesis and other scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethylamine borane can be synthesized by reacting triethylamine with diborane (B₂H₆) in an inert atmosphere. The reaction typically occurs at low temperatures to prevent decomposition:

B2H6+2N(C2H5)32N(C2H5)3BH3\text{B}_2\text{H}_6 + 2 \text{N(C}_2\text{H}_5\text{)}_3 \rightarrow 2 \text{N(C}_2\text{H}_5\text{)}_3\text{BH}_3 B2​H6​+2N(C2​H5​)3​→2N(C2​H5​)3​BH3​

Industrial Production Methods: In industrial settings, this compound is produced by the direct reaction of triethylamine with borane-tetrahydrofuran complex (BH₃·THF) under controlled conditions. This method ensures high purity and yield of the product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Triethylamine borane has numerous applications in scientific research:

Mechanism of Action

Triethylamine borane exerts its effects primarily through its ability to donate hydride ions (H⁻). In reduction reactions, the borane moiety donates a hydride ion to the substrate, reducing it to the corresponding alcohol or amine. The triethylamine component stabilizes the borane, making it easier to handle and use in various reactions .

Comparison with Similar Compounds

Uniqueness: Triethylamine borane is unique due to its balance of stability and reactivity. The ethyl groups provide a steric hindrance that stabilizes the borane complex, making it less prone to decomposition compared to other borane complexes. This stability, combined with its versatility in various reactions, makes it a valuable reagent in both research and industrial applications .

Properties

IUPAC Name

(triethylazaniumyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H18BN/c1-4-8(7,5-2)6-3/h4-6H2,1-3,7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRDAGWFOUZNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[BH3-][N+](CC)(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H18BN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1722-26-5
Record name (T-4)-(N,N-Diethylethanamine)trihydroboron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1722-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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